Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Carbamoylation: The carbamoyl group is added through a reaction with an isocyanate or a carbamoyl chloride.
Formation of the Final Product: The final step involves the coupling of the benzofuran derivative with ethyl 4-oxobutanoate under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Scientific Research Applications
Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tumor agent due to its ability to inhibit certain cancer cell lines.
Antibacterial Research: It is investigated for its antibacterial properties, particularly against resistant strains of bacteria.
Anti-oxidative Studies: The compound’s anti-oxidative properties make it a candidate for research in preventing oxidative stress-related diseases.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in cell proliferation and survival. For example, it may inhibit tyrosine kinases or other signaling molecules, leading to the suppression of cancer cell growth. Additionally, its antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate can be compared with other benzofuran derivatives such as:
Psoralen: Known for its use in treating skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Another benzofuran derivative with anti-cancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-2-28-18(26)12-11-17(25)24-19-15-5-3-4-6-16(15)29-20(19)21(27)23-14-9-7-13(22)8-10-14/h3-10H,2,11-12H2,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCGCVUDLPKROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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